molecular formula C10H19NO3 B3108240 tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate CAS No. 1639216-79-7

tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B3108240
CAS No.: 1639216-79-7
M. Wt: 201.26
InChI Key: SOIWSLKMPXBQFY-HTQZYQBOSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIWSLKMPXBQFY-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of cis-2-(hydroxymethyl)cyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Organic Synthesis

tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate serves as an essential building block in organic synthesis. Its protected amine group allows for selective reactions, making it a valuable intermediate in the synthesis of complex molecules.

Synthesis of Cyclobutane Derivatives

The compound is utilized to create various cyclobutane-containing scaffolds. Researchers have employed it to synthesize natural products and drug candidates that require the incorporation of cyclobutane rings, which can enhance biological activity due to their unique conformational properties .

Peptide Synthesis

In peptide chemistry, this compound can be incorporated into peptide chains using standard coupling methods. This integration allows scientists to study the influence of cyclobutane on peptide conformation and stability, potentially leading to novel therapeutic peptides .

Pharmaceutical Applications

The compound has been investigated for its potential in drug development, particularly in targeting specific biological pathways.

Drug Design

Its structural features make it a candidate for designing new drugs with improved efficacy and specificity. For instance, compounds derived from this compound have shown promise in enhancing the activity of cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for treating cystic fibrosis .

CFTR Modulators

A study highlighted the role of this compound derivatives as CFTR modulators. These compounds were tested for their ability to improve CFTR function, demonstrating significant biological activity that could lead to new treatments for cystic fibrosis .

Synthesis of Bioactive Compounds

Research has shown that using this compound as a precursor can facilitate the synthesis of bioactive compounds with potential therapeutic effects. For example, derivatives have been synthesized that exhibit anti-cancer properties, showcasing the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various substituted products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: cis vs. trans Configuration

Property This compound tert-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate
CAS Number 1639216-79-7 31420-65-2
Configuration cis-hydroxymethyl group on cyclobutane trans-hydroxymethyl group on cyclobutane
Purity 95–97% 95%
Stereochemical Impact Enhanced hydrogen bonding due to proximity of -OH Reduced intramolecular interactions due to spatial separation
Applications Preferred in enantioselective synthesis Less common due to lower bioavailability in some contexts .

Key Insight : The cis isomer’s spatial arrangement facilitates hydrogen bonding, making it more reactive in chiral environments .

Substitution Position: Cyclobutane vs. Other Ring Systems

Compound tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate This compound
Hydroxymethyl Position Position 1 on cyclobutane Position 2 (cis) on cyclobutane
Molecular Weight 201.26 g/mol 201.26 g/mol
Boiling Point 312.2°C (predicted) Not reported
pKa 12.12 Not reported
Reactivity Lower steric hindrance Higher steric hindrance due to cis configuration

Key Insight : Positional isomerism affects steric and electronic properties, influencing solubility and reaction pathways .

Functional Group Variations

a. Amino-Substituted Derivatives
Compound tert-Butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate This compound
Functional Group Amino and dimethyl groups Hydroxymethyl group
Molecular Formula C₁₁H₂₂N₂O₂ C₁₀H₁₉NO₃
Applications Intermediate in peptidomimetics Protecting group in nucleoside synthesis
Safety Profile Likely higher toxicity due to amino group Generally low hazard
b. Nitrile-Containing Analogs
Compound tert-Butyl N-[(2S)-1-cyanobutan-2-yl]carbamate This compound
Functional Group Nitrile (-CN) Hydroxymethyl (-CH₂OH)
Molecular Formula C₁₀H₁₈N₂O₂ C₁₀H₁₉NO₃
Reactivity High (susceptible to hydrolysis) Moderate (stable under basic conditions)
Applications Precursor for heterocycle synthesis Carbohydrate mimetics and polymer chemistry

Key Insight : Nitrile groups increase reactivity but reduce stability, making hydroxymethyl derivatives preferable for prolonged reactions .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group Purity Key Application
This compound 1639216-79-7 C₁₀H₁₉NO₃ 201.26 Hydroxymethyl 95–97% Protecting group
tert-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate 31420-65-2 C₁₀H₁₉NO₃ 201.26 Hydroxymethyl 95% Niche synthesis
tert-Butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate 1032684-85-7 C₁₁H₂₂N₂O₂ 214.31 Amino, dimethyl ≥97% Peptidomimetics
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate 1356087-56-3 C₂₃H₂₈N₂O₂ 364.48 Dibenzylamino Not specified Lab-scale reactions

Biological Activity

tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate is an organic compound characterized by its unique structural features, including a cyclobutane ring and a hydroxymethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 1639216-79-7
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : ~317.9 °C

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate with lithium borohydride in tetrahydrofuran. This process typically involves low-temperature reactions followed by heating and purification via column chromatography .

Research indicates that compounds like this compound may exhibit biological activity through various mechanisms, including:

  • Interaction with Biological Pathways : Its structural features allow it to potentially interact with specific biological targets, influencing pathways related to cell signaling and metabolism.
  • Peptide Integration : The compound can serve as a building block for peptides, enabling researchers to study the effects of cyclobutane incorporation on peptide stability and conformation .

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Results indicate that certain derivatives may induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.
  • Drug Development Applications : The compound has been explored as an intermediate in synthesizing more complex bioactive molecules, which could lead to novel therapeutic agents targeting specific diseases.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC₁₀H₁₉NO₃Hydroxymethyl group on cyclobutane
tert-butyl N-cis-3-(hydroxymethyl)cyclobutylcarbamateC₁₀H₁₉NO₃cis stereochemistry
tert-butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamateC₁₀H₁₉NO₃trans stereochemistry

Future Research Directions

Further investigation into the biological activities of this compound is warranted, focusing on:

  • Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity, which could lead to more potent derivatives.

Q & A

Q. How is it utilized in fragment-based drug discovery (FBDD)?

  • Methodology : Serve as a core scaffold for SPR-based screening. Functionalize the hydroxymethyl group with click chemistry (e.g., CuAAC with azide-tagged fragments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
Reactant of Route 2
tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

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